Sulfate d’isavuconazonium
Vue d'ensemble
Description
Le sulfate d’isavuconazole est un médicament antifongique systémique appartenant à la classe des triazoles. Il est utilisé pour traiter l’aspergillose invasive et la mucormycose. Le composé est un promédicament d’isavuconazole, ce qui signifie qu’il est converti en isavuconazole, l’agent antifongique actif, dans l’organisme. Le sulfate d’isavuconazole est disponible sous forme orale et intraveineuse .
Applications De Recherche Scientifique
Isavuconazonium sulfate has several scientific research applications, primarily in the field of medicine. It is used to treat invasive fungal infections, including aspergillosis and mucormycosis. The compound’s broad antifungal activity makes it effective against a variety of yeasts, molds, and dimorphic fungi . Its predictable pharmacokinetics and improved tolerability over other antifungal agents make it a valuable option for managing complex patients with invasive fungal infections .
Mécanisme D'action
Le sulfate d’isavuconazole est un promédicament qui est rapidement hydrolysé dans le sang en isavuconazole actif. L’isavuconazole inhibe la synthèse de l’ergostérol, un composant clé de la membrane cellulaire fongique, en inhibant l’enzyme lanostérol 14-alpha-déméthylase dépendante du cytochrome P-450. Cette inhibition entraîne une accumulation de précurseurs de stérol méthylés et une déplétion de l’ergostérol dans la membrane cellulaire fongique, affaiblissant la structure et la fonction de la membrane .
Analyse Biochimique
Biochemical Properties
Isavuconazonium sulfate plays a crucial role in inhibiting the synthesis of ergosterol, a key component of fungal cell membranes . It achieves this by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase (Erg11p), which is essential for ergosterol synthesis . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. Isavuconazonium sulfate interacts with various biomolecules, including enzymes and proteins involved in the ergosterol biosynthesis pathway .
Cellular Effects
Isavuconazonium sulfate affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death . In mammalian cells, isavuconazonium sulfate has been shown to have minimal effects on cell signaling pathways, gene expression, and cellular metabolism, making it a relatively safe antifungal agent . It can cause elevated hepatic enzymes and hypokalemia in some patients .
Molecular Mechanism
The molecular mechanism of isavuconazonium sulfate involves its conversion to isavuconazole in the bloodstream by plasma esterases . Isavuconazole then binds to the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase, inhibiting its activity . This inhibition prevents the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane . The disruption of ergosterol synthesis compromises the cell membrane’s integrity, leading to fungal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, isavuconazonium sulfate has shown stability and efficacy over time . Studies have demonstrated that the compound remains stable under various conditions and continues to exert its antifungal effects over extended periods . Long-term effects on cellular function have been observed, with isavuconazonium sulfate maintaining its antifungal activity without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of isavuconazonium sulfate vary with different dosages . At therapeutic doses, the compound effectively treats fungal infections without causing significant adverse effects . At higher doses, toxic effects such as liver and renal toxicity have been observed . These findings highlight the importance of dosage optimization to maximize efficacy while minimizing toxicity .
Metabolic Pathways
Isavuconazonium sulfate is metabolized primarily by plasma esterases, which convert it to isavuconazole . Isavuconazole is further metabolized by the cytochrome P-450 enzyme system, particularly CYP3A4 . The inactive cleavage product is primarily eliminated by metabolism and subsequent renal excretion of the metabolites . This metabolic pathway ensures the efficient clearance of the compound from the body .
Transport and Distribution
Isavuconazonium sulfate is well-absorbed from the oral capsule and does not appear to be significantly impacted by food intake or alterations in gastric acidity . Upon intravenous administration, it rapidly converts to isavuconazole in the systemic circulation . Isavuconazole is distributed widely within the body, including tissues and fluids, ensuring effective antifungal activity at the site of infection .
Subcellular Localization
Isavuconazonium sulfate, once converted to isavuconazole, localizes primarily to the fungal cell membrane . This localization is crucial for its antifungal activity, as it targets the enzyme lanosterol 14-alpha-demethylase within the fungal cell membrane . The compound’s ability to specifically target fungal cells while sparing mammalian cells contributes to its efficacy and safety profile .
Méthodes De Préparation
La préparation du sulfate d’isavuconazole implique plusieurs étapes. Une méthode consiste à faire réagir un composé de formule V avec un ion bisulfate pour obtenir du sulfate d’isavuconazole tel que présenté dans la formule VI. Cette méthode est avantageuse en raison de la stabilité des intermédiaires, de la facilité de séparation et de purification, des opérations simples, du rendement élevé de la réaction et de l’adaptabilité à la production industrielle . Une autre méthode implique l’échange d’ions sur un composé présenté comme la formule 6 avec une résine d’échange d’anions hydrogénosulfate de styrène dans une solution aqueuse de solvant organique .
Analyse Des Réactions Chimiques
Le sulfate d’isavuconazole subit diverses réactions chimiques, notamment l’hydrolyse et la conversion en sa forme active, l’isavuconazole. L’hydrolyse est facilitée par les estérases plasmatiques, qui convertissent rapidement le sulfate d’isavuconazole en isavuconazole dans la circulation systémique . Le composé ne nécessite pas de véhicule de cyclodextrine pour la solubilisation, ce qui constitue un avantage significatif par rapport aux autres agents antifongiques .
Applications de la recherche scientifique
Le sulfate d’isavuconazole a plusieurs applications de recherche scientifique, principalement dans le domaine de la médecine. Il est utilisé pour traiter les infections fongiques invasives, notamment l’aspergillose et la mucormycose. L’activité antifongique large du composé le rend efficace contre une variété de levures, de moisissures et de champignons dimorphes . Sa pharmacocinétique prévisible et sa tolérance améliorée par rapport aux autres agents antifongiques en font une option précieuse pour la prise en charge des patients complexes atteints d’infections fongiques invasives .
Comparaison Avec Des Composés Similaires
Le sulfate d’isavuconazole est comparé à d’autres antifongiques triazoles tels que le voriconazole et le posaconazole. L’isavuconazole, la forme active du sulfate d’isavuconazole, offre plusieurs avantages par rapport à ces composés, notamment l’absence de prolongation de l’intervalle QTc, une pharmacocinétique plus prévisible, un profil d’interaction médicamenteuse moins complexe et une tolérance améliorée . Les composés similaires comprennent:
- Voriconazole
- Posaconazole
- Itraconazole
Les propriétés uniques du sulfate d’isavuconazole, telles que sa solubilité dans l’eau et son absence de besoin d’un véhicule de cyclodextrine, en font un choix préférable dans certains scénarios cliniques .
Propriétés
IUPAC Name |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22-,23?,35+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXUIUUOMSMZKJ-KLFWAVJMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36F2N8O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026216 | |
Record name | Isavuconazonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946075-13-4 | |
Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946075-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isavuconazonium sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946075134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isavuconazonium sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-methyl-, [2-[[[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-2-thiazolyl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-4H-1,2,4-triazolium-4-yl]ethoxy]carbonyl]methylamino]-3-pyridinyl]methyl ester, sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISAVUCONAZONIUM SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31Q44514JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of isavuconazonium sulfate?
A1: Isavuconazonium sulfate itself is a prodrug that is rapidly converted in the body to isavuconazole, the active antifungal agent. Isavuconazole targets the fungal cytochrome P450 family enzyme lanosterol 14-alpha-demethylase (CYP51). [] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, isavuconazole disrupts ergosterol production, leading to fungal cell membrane instability, increased permeability, and ultimately cell death. []
Q2: Does isavuconazole penetrate the site of infection effectively?
A3: Research suggests that isavuconazole demonstrates good tissue penetration. Studies using a mouse model of invasive pulmonary aspergillosis showed that isavuconazole rapidly reaches the lungs and even crosses the blood-brain barrier, indicating its potential for treating central nervous system infections. [, ]
Q3: What is the pharmacokinetic profile of isavuconazole?
A4: Isavuconazonium sulfate is rapidly hydrolyzed to isavuconazole in plasma. [] Isavuconazole exhibits linear pharmacokinetics, meaning its concentration in the body increases proportionally with dose. [, ] It has high oral bioavailability, indicating efficient absorption from the gastrointestinal tract. []
Q4: How does food intake affect isavuconazole absorption?
A5: Studies show that food does not significantly impact the absorption of isavuconazole. [] This is a significant advantage over some other azole antifungals, which require strict fasting conditions for optimal absorption.
Q5: How does hepatic impairment affect isavuconazole clearance?
A7: Clearance of isavuconazole is reduced in patients with mild and moderate hepatic impairment. [] While dosage adjustments may not be necessary due to a relatively wide safety margin, close monitoring is crucial in this population.
Q6: What types of fungal infections has isavuconazonium sulfate been studied for?
A8: Isavuconazonium sulfate has been extensively studied for its efficacy in treating invasive aspergillosis and invasive mucormycosis. [, , , ] Studies demonstrate comparable or superior efficacy to existing treatment options for these challenging fungal infections. [, ]
Q7: Are there any known mechanisms of resistance to isavuconazole?
A7: While isavuconazole demonstrates activity against some azole-resistant strains, the emergence of resistance is a concern. Further research is crucial to fully understand the mechanisms of resistance to isavuconazole and develop strategies to mitigate its development.
Q8: Does isavuconazonium sulfate interact with other medications?
A8: Like all medications, isavuconazonium sulfate may interact with other drugs. It is essential to review the prescribing information for a comprehensive list of potential drug interactions.
Q9: What are the available formulations of isavuconazonium sulfate?
A13: Isavuconazonium sulfate is available in both intravenous and oral formulations, offering flexibility in administration based on patient needs. [, ]
Q10: Can isavuconazonium sulfate be administered via a nasogastric tube?
A14: Studies have shown that administration of isavuconazonium sulfate intravenous solution via a nasogastric tube is bioequivalent to oral administration, providing a viable option for patients unable to swallow capsules. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.